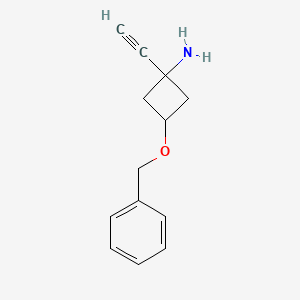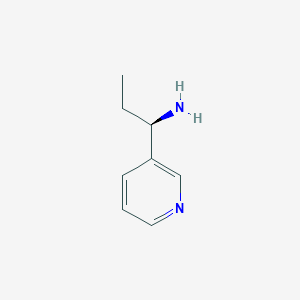
(R)-1-(Pyridin-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(Pyridin-3-yl)propan-1-amine is a chiral amine compound characterized by a pyridine ring attached to a propan-1-amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Pyridin-3-yl)propan-1-amine typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric hydrogenation of 3-pyridylpropanone using chiral catalysts under hydrogen gas. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 25-50°C.
Industrial Production Methods: On an industrial scale, the production of ®-1-(Pyridin-3-yl)propan-1-amine may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation using supported metal catalysts, such as palladium on carbon, is a preferred method due to its scalability and cost-effectiveness.
Types of Reactions:
Oxidation: ®-1-(Pyridin-3-yl)propan-1-amine can undergo oxidation reactions to form the corresponding imine or nitrile derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products:
Oxidation: Pyridine-3-carboxaldehyde, pyridine-3-carbonitrile.
Reduction: Secondary and tertiary amines.
Substitution: N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: ®-1-(Pyridin-3-yl)propan-1-amine is used as a building block in organic synthesis for the preparation of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can interact with various biological targets, providing insights into receptor-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. Its structural features make it a candidate for drug development, particularly in the design of central nervous system (CNS) active agents.
Industry: In the industrial sector, ®-1-(Pyridin-3-yl)propan-1-amine is used in the production of specialty chemicals and materials. Its reactivity and chiral properties are exploited in the manufacture of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of ®-1-(Pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
- (S)-1-(Pyridin-3-yl)propan-1-amine
- 1-(Pyridin-2-yl)propan-1-amine
- 1-(Pyridin-4-yl)propan-1-amine
Comparison: Compared to its enantiomer (S)-1-(Pyridin-3-yl)propan-1-amine, the ®-enantiomer may exhibit different biological activities and binding affinities due to its chiral nature. The position of the pyridine ring in 1-(Pyridin-2-yl)propan-1-amine and 1-(Pyridin-4-yl)propan-1-amine can also influence the compound’s reactivity and interaction with molecular targets, highlighting the unique properties of ®-1-(Pyridin-3-yl)propan-1-amine.
Propiedades
Fórmula molecular |
C8H12N2 |
|---|---|
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
(1R)-1-pyridin-3-ylpropan-1-amine |
InChI |
InChI=1S/C8H12N2/c1-2-8(9)7-4-3-5-10-6-7/h3-6,8H,2,9H2,1H3/t8-/m1/s1 |
Clave InChI |
VQGKOCARCUCUMC-MRVPVSSYSA-N |
SMILES isomérico |
CC[C@H](C1=CN=CC=C1)N |
SMILES canónico |
CCC(C1=CN=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Bicyclo[1.1.1]pentan-1-yl)-5-chloro-4-iodo-1H-pyrazole](/img/structure/B14896563.png)
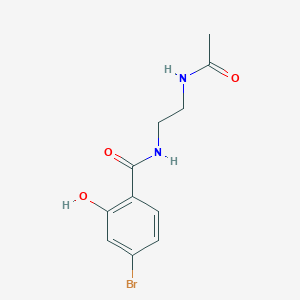

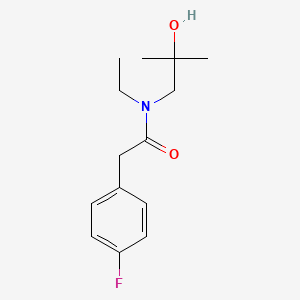
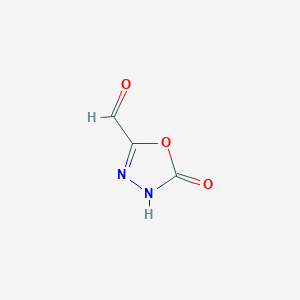
![7-Iodo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14896593.png)
![4-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14896599.png)
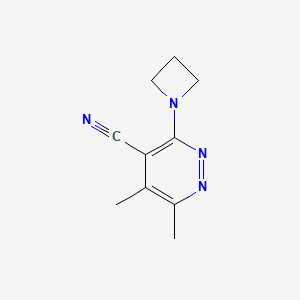
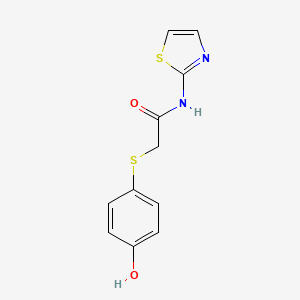

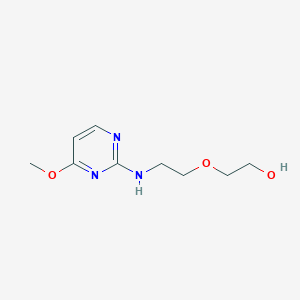
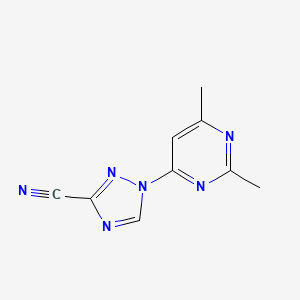
![3-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14896645.png)
